Cas no 2229461-96-3 (2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine)
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine
- 2229461-96-3
- EN300-1920615
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- Inchi: 1S/C11H22BrN/c1-11(2,9-12)7-6-10-5-4-8-13(10)3/h10H,4-9H2,1-3H3
- InChI Key: ZBJSDQOULVUFDH-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)CCC1CCCN1C
Computed Properties
- Exact Mass: 247.09356g/mol
- Monoisotopic Mass: 247.09356g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 3.2Ų
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920615-0.05g |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine |
2229461-96-3 | 0.05g |
$900.0 | 2023-09-17 | ||
| Enamine | EN300-1920615-0.1g |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine |
2229461-96-3 | 0.1g |
$943.0 | 2023-09-17 | ||
| Enamine | EN300-1920615-0.25g |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine |
2229461-96-3 | 0.25g |
$985.0 | 2023-09-17 | ||
| Enamine | EN300-1920615-0.5g |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine |
2229461-96-3 | 0.5g |
$1027.0 | 2023-09-17 | ||
| Enamine | EN300-1920615-1.0g |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine |
2229461-96-3 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1920615-2.5g |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine |
2229461-96-3 | 2.5g |
$2100.0 | 2023-09-17 | ||
| Enamine | EN300-1920615-5.0g |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine |
2229461-96-3 | 5g |
$3105.0 | 2023-06-01 | ||
| Enamine | EN300-1920615-10.0g |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine |
2229461-96-3 | 10g |
$4606.0 | 2023-06-01 | ||
| Enamine | EN300-1920615-1g |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine |
2229461-96-3 | 1g |
$1070.0 | 2023-09-17 | ||
| Enamine | EN300-1920615-5g |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine |
2229461-96-3 | 5g |
$3105.0 | 2023-09-17 |
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine
Introduction to 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine (CAS No: 2229461-96-3)
2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine, identified by the Chemical Abstracts Service Number (CAS No) 2229461-96-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic compounds, characterized by a six-membered ring containing one nitrogen atom. The presence of a bromine substituent at the fourth position and a tertiary butyl group at the third position introduces unique steric and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine contribute to its versatility in chemical transformations. The bromine atom, for instance, serves as a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups. This property is particularly useful in drug discovery pipelines, where modifications at specific positions can alter pharmacological activity. Additionally, the bulky tertiary butyl groups enhance lipophilicity, which can influence membrane permeability and metabolic stability in drug candidates.
In recent years, there has been growing interest in pyrrolidine derivatives due to their potential applications in medicinal chemistry. Studies have demonstrated that pyrrolidine scaffolds can be incorporated into bioactive molecules targeting a wide range of therapeutic areas, including central nervous system disorders, inflammation, and oncology. The compound 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine has been explored as a building block for synthesizing novel analogs with enhanced binding affinity and selectivity.
One notable area of research involves the use of 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By modifying the pyrrolidine core with appropriate substituents, researchers aim to develop inhibitors that selectively target specific kinases while minimizing off-target effects. The bromine atom in this compound allows for further derivatization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of more intricate molecular architectures.
Another emerging application of 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine is in the synthesis of antiviral agents. The unique steric environment provided by the bulky substituents may help stabilize drug-protein interactions, improving pharmacokinetic profiles. Recent publications have highlighted its role in generating protease inhibitors for viral infections, where precise structural optimization is crucial for efficacy and safety. The compound’s ability to undergo diverse chemical modifications makes it a promising candidate for library screening and hit-to-drug development programs.
The synthesis of 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include halogenation followed by nucleophilic substitution or alkylation to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are essential for supporting preclinical and clinical studies where large quantities of high-purity compounds are required.
In terms of analytical characterization, 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). NMR provides detailed structural information, confirming the presence and arrangement of atoms within the molecule. Mass spectrometry aids in verifying molecular weight and identifying fragmentation patterns consistent with its structure. HPLC is employed to assess purity and detect impurities that could affect downstream applications.
The pharmacokinetic properties of 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine are also subjects of investigation. Factors such as solubility, metabolic stability, and distribution play critical roles in determining its suitability for therapeutic use. Computational modeling techniques have been increasingly employed to predict these properties before experimental validation is conducted. This approach accelerates the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted pharmacokinetic profiles.
Future directions in research may explore novel derivatives of 2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine with enhanced biological activity or improved pharmacokinetic characteristics. For instance, modifications aimed at increasing water solubility or reducing metabolic clearance could expand its therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into tangible benefits for patients.
In conclusion,2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine (CAS No: 2229461-96-3) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and reactivity. Its applications span multiple therapeutic areas, with ongoing research focusing on optimizing its use as an intermediate for drug development. As our understanding of molecular interactions continues to evolve,this compound will likely remain at the forefront of medicinal chemistry innovation.
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